Cas no 77900-27-7 (1H-Purine-1,3,7,9-15N4, 6-chloro- (9CI))

1H-Purine-1,3,7,9-15N4, 6-chloro- (9CI) structure
77900-27-7 structure
Product Name:1H-Purine-1,3,7,9-15N4, 6-chloro- (9CI)
CAS No:77900-27-7
MF:C5H3ClN4
MW:158.530755281448
CID:5602159
Update Time:2025-04-23

1H-Purine-1,3,7,9-15N4, 6-chloro- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 1H-Purine-1,3,7,9-15N4, 6-chloro- (9CI)
    • Inchi: 1S/C5H3ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)/i7+1,8+1,9+1,10+1
    • InChI Key: ZKBQDFAWXLTYKS-HZKSPUCSSA-N
    • SMILES: C12[15NH]C=[15N]C1=[15N]C=[15N]C=2Cl

Additional information on 1H-Purine-1,3,7,9-15N4, 6-chloro- (9CI)

Introduction to 1H-Purine-1,3,7,9-15N4, 6-chloro- (9CI) and Its Significance in Modern Chemical Biology

The compound with the CAS number 77900-27-7, identified as 1H-Purine-1,3,7,9-15N4, 6-chloro- (9CI), represents a fascinating derivative of the purine scaffold, a fundamental heterocyclic structure integral to numerous biological processes. Purines are not only the building blocks of essential nucleotides such as adenosine and guanosine but also serve as precursors for a wide array of pharmacologically active molecules. The introduction of isotopic labeling, specifically with 15N, and the modification with a chloro group at the 6-position introduce unique properties that make this compound particularly valuable in contemporary biochemical and pharmaceutical research.

The molecular structure of 1H-Purine-1,3,7,9-15N4, 6-chloro- (9CI) features a nitrogen-rich core with specific substitutions that enhance its utility in various scientific applications. The presence of four nitrogen atoms at positions 1, 3, 7, and 9 is characteristic of purine derivatives. The incorporation of 15N at position 4 allows for advanced spectroscopic techniques such as NMR and mass spectrometry, providing researchers with high-resolution data essential for structural elucidation and dynamic studies. Additionally, the chloro substituent at the 6-position introduces reactivity that can be exploited in synthetic chemistry and biological assays.

In recent years, the demand for labeled compounds in biochemical research has surged due to their ability to trace metabolic pathways and interactions with high precision. The use of 15N-labeled purines has become particularly prominent in studying nucleotide metabolism and flux analysis. For instance, studies have demonstrated that 1H-Purine-1,3,7,9-15N4, 6-chloro- (9CI) can be utilized to monitor the incorporation of labeled nucleotides into RNA and DNA during cellular processes. This capability is invaluable for understanding gene expression regulation and the impact of various therapeutic interventions on nucleotide pools.

The chloro group in this compound also plays a pivotal role in its reactivity. Chlorinated purines are known to exhibit enhanced binding affinity to certain enzymes and receptors compared to their unchlorinated counterparts. This property has been leveraged in the development of novel inhibitors for therapeutic applications. For example, recent research has highlighted the potential of chlorinated purine derivatives as kinase inhibitors due to their ability to disrupt aberrant signaling pathways associated with cancers and inflammatory diseases. The specific substitution pattern in 1H-Purine-1,3,7,9-15N4, 6-chloro- (9CI) may confer unique selectivity profiles that are being actively explored.

The significance of this compound extends beyond basic research into applied pharmacology. The combination of isotopic labeling and functional group modification offers a versatile platform for drug discovery efforts. Pharmaceutical companies are increasingly utilizing such derivatives to develop probes for enzyme kinetics studies or as intermediates in synthesizing complex drug molecules. The precision offered by isotopic labeling ensures that researchers can differentiate between natural and labeled compounds during metabolic studies, thereby providing clearer insights into drug metabolism and efficacy.

Advances in synthetic methodologies have also contributed to the growing interest in this class of compounds. Modern techniques allow for the efficient preparation of complex purine derivatives like 1H-Purine-1,3,7,9-15N4, 6-chloro- (9CI) with high purity and yield. These synthetic advancements have enabled researchers to conduct more sophisticated experiments without compromising on quality or reproducibility. As a result, the compound has found its way into numerous high-profile publications where it has been used to unravel intricate biological mechanisms.

The versatility of 1H-Purine-1,3,7,9-15N4, 6-chloro- (9CI) is further underscored by its application in medicinal chemistry. Researchers have harnessed its structural features to design molecules with improved pharmacokinetic properties or enhanced therapeutic effects. For instance, modifications based on this scaffold have led to the development of antiviral agents that target viral polymerases by inhibiting nucleotide incorporation. The ability to label these compounds with 15N provides an additional layer of analysis during preclinical studies.

In conclusion,1H-Purine-1,3,7,9-*¹⁵*N4,6*-chloro-(9*CI*) stands as a testament to the ingenuity behind molecular design in chemical biology. Its unique combination of isotopic labeling and functional group modifications makes it an indispensable tool for researchers investigating nucleotide metabolism,* enzyme function,*and drug development.* As our understanding*of biological systems*continues*to evolve,*compounds like this*will remain at forefront*of scientific inquiry,*offering new avenues*for therapeutic intervention.*The ongoing exploration*of its applications promises*to yield further breakthroughs*in health sciences.*

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